![molecular formula C12H11ClN6 B1261399 5-(5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B1261399.png)
5-(5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is a complex heterocyclic compound This compound is notable for its unique structure, which combines elements of pyrrolo[2,3-d]pyrimidine and imidazo[4,5-c]pyridine
Preparation Methods
The synthesis of 5-(5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine typically involves multiple steps. One common method starts with the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate . This involves a seven-step synthesis process that includes the formation of intermediates such as 4-hydroxypyrrolo[2,3-d]pyrimidine, which is then converted into the target molecule . Industrial production methods often employ similar synthetic routes but are optimized for higher yields and scalability.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The oxidation of the terminal double bond using reagents like potassium osmate hydrate and sodium periodate.
Substitution: Chlorination of carbonyl groups with phosphorus oxychloride to form dichloro pyrimidine rings.
Cyclization: The cyclization of intermediates to form the final heterocyclic structure.
Common reagents used in these reactions include diethyl malonate, phosphorus oxychloride, and potassium osmate hydrate. The major products formed from these reactions are intermediates that eventually lead to the formation of the target compound.
Scientific Research Applications
5-(5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is explored as a potential kinase inhibitor, particularly for targeting protein kinase B (PKB or Akt), which is involved in cell proliferation and survival.
Cancer Research: The compound has shown promise in inhibiting the growth of human tumor xenografts in preclinical studies.
Biological Studies: It is used to study the PI3K-PKB-mTOR signaling pathway, which is frequently deregulated in cancer.
Mechanism of Action
The compound exerts its effects primarily by inhibiting kinase activity. It targets protein kinase B (PKB or Akt), a key component of the PI3K-PKB-mTOR signaling pathway . By binding to the active site of PKB, it prevents the phosphorylation and activation of downstream substrates, thereby inhibiting cell proliferation and promoting apoptosis.
Comparison with Similar Compounds
Similar compounds include other pyrrolo[2,3-d]pyrimidine derivatives, such as:
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also act as kinase inhibitors but differ in their selectivity and potency.
N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This derivative has shown potent antitubercular activity.
The uniqueness of 5-(5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine lies in its specific structure, which provides a distinct binding affinity and selectivity for PKB, making it a valuable candidate for further research in cancer therapy.
Properties
Molecular Formula |
C12H11ClN6 |
|---|---|
Molecular Weight |
274.71 g/mol |
IUPAC Name |
5-chloro-4-(3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl)-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C12H11ClN6/c13-7-3-14-11-10(7)12(18-6-17-11)19-2-1-8-9(4-19)16-5-15-8/h3,5-6H,1-2,4H2,(H,15,16)(H,14,17,18) |
InChI Key |
YFFJXGRXFASBDL-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=C1N=CN2)C3=NC=NC4=C3C(=CN4)Cl |
Canonical SMILES |
C1CN(CC2=C1N=CN2)C3=NC=NC4=C3C(=CN4)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


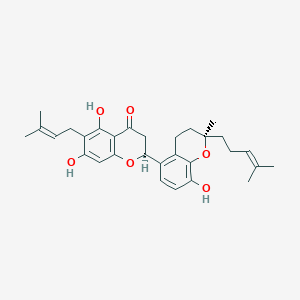
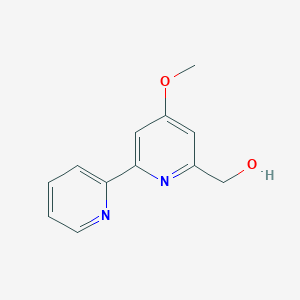
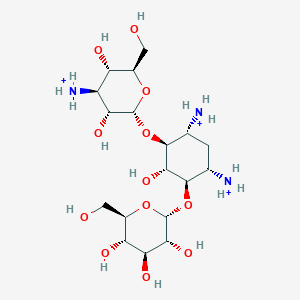

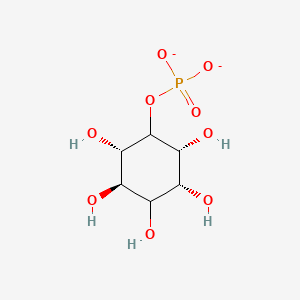
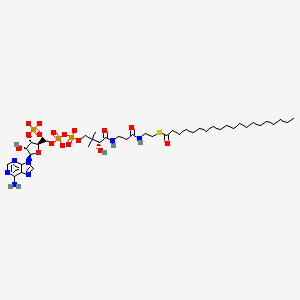
![3-methyl-5-[(1R,4aR,8aR)-5,5,8a-trimethyl-2-methylidenedecahydronaphthalen-1-yl]pent-2-en-1-yl diphosphate](/img/structure/B1261329.png)
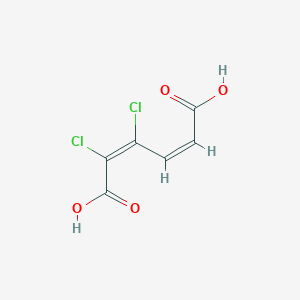
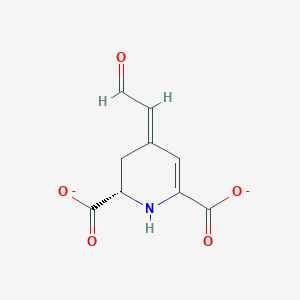
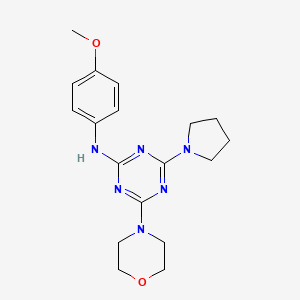

![1-[3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]ethanone](/img/structure/B1261335.png)
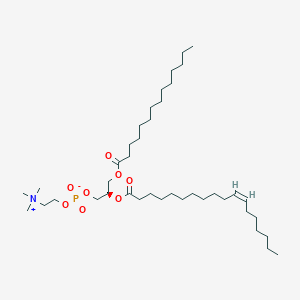
![(2S,3R,4R,5R)-5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide](/img/structure/B1261338.png)
